molecular formula C13H19NO3 B13499575 Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Cat. No.: B13499575
M. Wt: 237.29 g/mol
InChI Key: XBMRSAJOQSLGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl group linked to a substituted amine. The molecule features a 2-hydroxy-2-methylpropyl group and a methyl group attached to the carbamate nitrogen. This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and steric hindrance from the methyl substituents.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

benzyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,16)10-14(3)12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3

InChI Key

XBMRSAJOQSLGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-hydroxy-2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Benzyl alcohol and 2-hydroxy-2-methylpropylamine.

    Oxidation: Benzyl alcohol and various oxidized byproducts.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves the formation of a stable carbamate ester, which can protect amine groups from unwanted reactions. The compound can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzyl Carbamates

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound* N/A C₁₃H₁₉NO₃† 237.30 Hydroxy, methyl, carbamate Hypothesized polarity, steric hindrance
Benzyl (2-amino-2-methylpropyl)carbamate 156892-82-9 C₁₂H₁₈N₂O₂ 222.28 Amino, methyl, carbamate Higher reactivity due to –NH₂ group; potential peptide synthesis
Benzyl (2R,3S)-(1-carbamoyl-2-hydroxypropyl)carbamate 49705-98-8 C₁₂H₁₆N₂O₄ 252.27 Hydroxy, carbamoyl, carbamate Enhanced hydrogen bonding; chiral resolution applications
Benzyl (4-azidobutan-2-yl)carbamate N/A (10qb) C₁₂H₁₄N₄O₂ 264.27 Azido, carbamate Click chemistry applications; thermal instability
Benzyl N-[(diethylcarbamoyl)methyl]carbamate 79990-06-0 C₁₄H₂₀N₂O₃ 264.32 Diethylamide, carbamate Lipophilic; enzyme inhibition studies

*Note: The molecular formula and weight for the target compound are inferred from structural analogs.

Key Comparative Insights:

Functional Group Influence Hydroxyl vs. Methyl Substituents: The 2-methyl group in the target compound and CAS 156892-82-9 introduces steric hindrance, which may reduce metabolic degradation but complicate synthetic accessibility.

Reactivity and Applications

  • Azido Derivatives : Benzyl (4-azidobutan-2-yl)carbamate is tailored for click chemistry, whereas the target compound’s hydroxyl group may favor esterification or glycosylation reactions.
  • Chiral Centers : CAS 49705-98-8 and the target compound (if stereospecific) could serve as chiral building blocks in asymmetric synthesis.

Stability and Handling

  • Hydroxyl-containing carbamates (e.g., CAS 49705-98-8 ) may require inert storage conditions to prevent oxidation, whereas azido derivatives demand precautions against shock or heat.

Research Findings and Data Gaps

  • Synthesis Challenges : The methyl and hydroxyl groups in the target compound may necessitate protective-group strategies, as seen in the synthesis of CAS 49705-98-8 .
  • Biological Activity: Amino-substituted analogs (e.g., CAS 156892-82-9 ) show promise in peptidomimetics, while the target compound’s hydroxyl group could modulate bioavailability.

Biological Activity

Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group (-O-C(=O)-N-). The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial in various biochemical pathways. The presence of the hydroxyl group enhances its reactivity and potential for biological interactions.

Key Mechanisms:

  • Enzyme Inhibition : The carbamate group can inhibit enzymes by covalently modifying active sites.
  • Receptor Interaction : The compound may interact with specific receptors, modulating biological responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Studies have suggested that derivatives of this compound can act as inhibitors against reverse transcriptase, an essential enzyme in the lifecycle of retroviruses like HIV .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

  • Inhibitory Effects on Reverse Transcriptase :
    • A study identified a related compound as a potential inhibitor of non-nucleoside reverse transcriptase through computational docking studies. This suggests that this compound and its derivatives could be explored further for antiviral applications .
  • Antimicrobial Efficacy :
    • In vitro studies have demonstrated that certain carbamate derivatives exhibit significant antimicrobial activity against common pathogens. These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of reverse transcriptase
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionCovalent modification leading to enzyme inactivity

Q & A

Q. How do structural modifications influence biological activity in related carbamate derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies replace the 2-hydroxy-2-methylpropyl group with analogs (e.g., cyclopropyl, thiophene). Biological assays (e.g., enzyme inhibition, cell viability) quantify activity changes. Molecular dynamics simulations (GROMACS) reveal binding mode alterations .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across assay platforms?

  • Methodological Answer : Validate assays with positive/negative controls (e.g., known inhibitors). Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Statistical tools (e.g., Grubbs’ test) identify outliers. Meta-analyses reconcile variability from cell line differences or assay conditions .

Q. What explains discrepancies in hydrolysis rates reported in different solvent systems?

  • Methodological Answer : Solvent polarity (logP) and proticity (e.g., water vs. acetonitrile) affect carbamate stability. Kinetic studies (UV-Vis monitoring) under controlled pH/temperature isolate solvent effects. Transition state theory (Eyring plots) quantifies activation parameters .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

VariableTested RangeOptimal Value (DoE)Impact on Yield
Temperature0–60°C25°C+28%
SolventDCM, THF, TolueneToluene+15%
Catalyst Load1–5 mol%3 mol%+12%

Table 2 : Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsDiagnostic Use
¹³C NMR155 ppm (C=O), 65 ppm (C-O)Carbamate confirmation
IR1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H)Functional group ID
HRMS[M+H]+ 210.1234 (calc. 210.1230)Molecular weight verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.